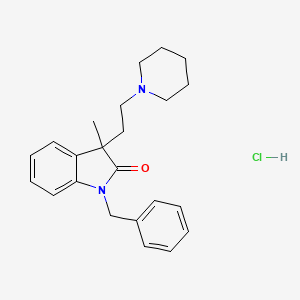
2-Octylundecanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Octylundecanedioic acid is a dicarboxylic acid with the molecular formula C19H36O4. It is a synthetic compound known for its unique structure, which includes a long hydrocarbon chain with two carboxylic acid groups at each end. This compound is used in various industrial and scientific applications due to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Octylundecanedioic acid can be synthesized through several methods. One common synthetic route involves the oxidation of 2-octylundecanol using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure complete oxidation without over-oxidizing the product .
Industrial Production Methods
In industrial settings, this compound is often produced through a multi-step process that includes the esterification of 2-octylundecanol followed by hydrolysis. This method allows for large-scale production and ensures high purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Octylundecanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce shorter-chain dicarboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Sulfuric acid (H2SO4) for esterification reactions.
Major Products Formed
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: 2-Octylundecanol.
Substitution: Esters and amides.
Aplicaciones Científicas De Investigación
2-Octylundecanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including antifungal and antibacterial properties.
Industry: Utilized in the production of polymers, lubricants, and surfactants
Mecanismo De Acción
The mechanism of action of 2-Octylundecanedioic acid involves its interaction with cellular membranes and metabolic pathways. The compound can modulate the expression of specific genes and enzymes, leading to changes in cellular processes such as lipid metabolism and oxidative stress response. Its effects on fungal and bacterial cells are primarily due to its ability to disrupt cell membrane integrity and inhibit key metabolic enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Undecanedioic acid: A shorter-chain dicarboxylic acid with similar chemical properties.
Dodecanedioic acid: Another dicarboxylic acid with a slightly longer chain.
Sebacic acid: A dicarboxylic acid commonly used in the production of polymers and resins.
Uniqueness
2-Octylundecanedioic acid is unique due to its specific chain length and the presence of an octyl group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific hydrophobicity and reactivity .
Propiedades
Número CAS |
4124-87-2 |
|---|---|
Fórmula molecular |
C19H36O4 |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
2-octylundecanedioic acid |
InChI |
InChI=1S/C19H36O4/c1-2-3-4-5-8-11-14-17(19(22)23)15-12-9-6-7-10-13-16-18(20)21/h17H,2-16H2,1H3,(H,20,21)(H,22,23) |
Clave InChI |
IGMCTDOFLKWLPJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCCCCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



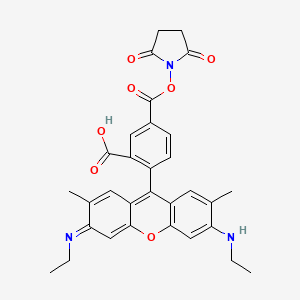
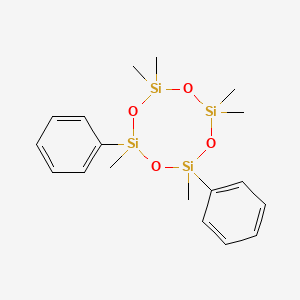


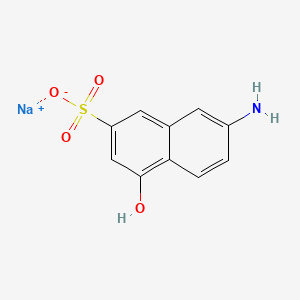
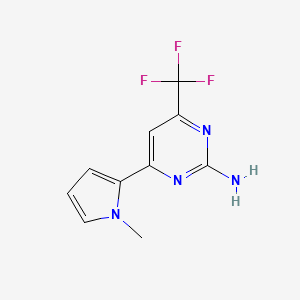

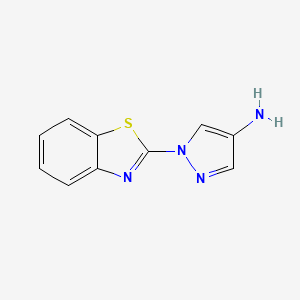
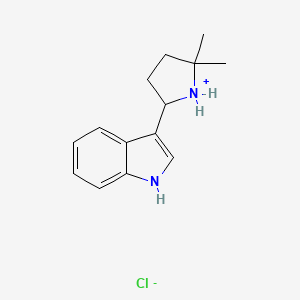
![[(1R)-1-[(2S,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate](/img/structure/B13730242.png)
![sodium;2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxycarbonylamino]ethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate](/img/structure/B13730248.png)
